molecular formula C19H20N2O4 B3048007 (S)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid CAS No. 1523530-65-5

(S)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid

Cat. No. B3048007
CAS RN: 1523530-65-5
M. Wt: 340.4
InChI Key: GZCFGVXBUYHYKW-KRWDZBQOSA-N
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Description

“(S)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid” is a compound that has been mentioned in the context of novel host materials based on the 10,11-dihydro-5H-dibenzo[b,f]azepine unit . It has also been associated with the discovery of structurally novel SIRT2 inhibitors .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, three novel host materials based on the 10,11-dihydro-5H-dibenzo[b,f]azepine (AZ) motif were designed and synthesized . The donor groups, triphenylamine (TPA) and carbazole (CZ), were attached at different positions of the central core to study the effect of the variation of substructures .

Scientific Research Applications

Protective Effects on Vascular Cognitive Impairment

A study by Kaur et al. (2019) synthesized a series of 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, which act as histone deacetylase inhibitors. One specific compound demonstrated the ability to increase cerebral blood flow, attenuate cognitive impairment, and improve hippocampal atrophy in vivo, indicating potential applications in treating vascular cognitive impairment Kaur et al., 2019.

Structural and Crystallographic Studies

Eberlin et al. (2013) prepared new methanesulfonic acid salt forms of carbamazepine and its closely related structural analogue 10,11-dihydrocarbamazepine, providing insights into their structural characteristics through single-crystal X-ray diffraction. This research contributes to understanding the molecular and supramolecular structures of these compounds, which can have implications for their physical properties and stability Eberlin et al., 2013.

Brain-to-Plasma Partition in Epilepsy Treatment

Marchi et al. (2005) conducted a pilot study on the brain-to-plasma partition of 10,11-dihydro-10-hydroxy-5H-dibenzo[b,f]azepine-5-carboxamide in epilepsy patients. This research aimed to understand the drug's distribution in the brain to improve treatment strategies for drug-resistant seizures, highlighting the compound's relevance in epilepsy pharmacotherapy Marchi et al., 2005.

Radical Scavenging Activity

Kumar et al. (2009) explored the synthesis of amino acid analogues of 5H-dibenzo[b,f]azepine, evaluating their radical scavenging activity. This research indicates potential antioxidant applications of these compounds, which could contribute to their therapeutic utility in conditions associated with oxidative stress Kumar et al., 2009.

properties

IUPAC Name

4-[[(5S)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carbonyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-17-12-13-6-1-3-8-15(13)21(16-9-4-2-7-14(16)17)19(25)20-11-5-10-18(23)24/h1-4,6-9,17,22H,5,10-12H2,(H,20,25)(H,23,24)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZCFGVXBUYHYKW-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)NCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)NCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701119231
Record name Butanoic acid, 4-[[[(10S)-10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepin-5-yl]carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid

CAS RN

1523530-65-5
Record name Butanoic acid, 4-[[[(10S)-10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepin-5-yl]carbonyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523530-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 4-[[[(10S)-10,11-dihydro-10-hydroxy-5H-dibenz[b,f]azepin-5-yl]carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid
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(S)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid
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(S)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid

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